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3-amino-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide

iron-deficiency signaling IRT1 promoter activity GSNO rescue specificity

3-amino-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide (CAS 948165-69-3), designated R7, is a thieno[2,3-b]pyridine-2-carboxamide small molecule identified through chemical screening as a repressor of IRON-REGULATED TRANSPORTER 1 (IRT1) in Arabidopsis thaliana. Structurally, it features a fused thiophene-pyridine core with a 3-amino substituent and an N-(3-methylphenyl) carboxamide side chain.

Molecular Formula C15H13N3OS
Molecular Weight 283.35
CAS No. 948165-69-3
Cat. No. B2868060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide
CAS948165-69-3
Molecular FormulaC15H13N3OS
Molecular Weight283.35
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)C2=C(C3=C(S2)N=CC=C3)N
InChIInChI=1S/C15H13N3OS/c1-9-4-2-5-10(8-9)18-14(19)13-12(16)11-6-3-7-17-15(11)20-13/h2-8H,16H2,1H3,(H,18,19)
InChIKeyQNPNNPGTGWQXDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-amino-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide (R7): Chemical Probe for Plant Iron Homeostasis


3-amino-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide (CAS 948165-69-3), designated R7, is a thieno[2,3-b]pyridine-2-carboxamide small molecule identified through chemical screening as a repressor of IRON-REGULATED TRANSPORTER 1 (IRT1) in Arabidopsis thaliana [1]. Structurally, it features a fused thiophene-pyridine core with a 3-amino substituent and an N-(3-methylphenyl) carboxamide side chain. R7 selectively modulates the iron-deficiency signaling pathway by targeting the FER-LIKE IRON DEFICIENCY INDUCED TRANSCRIPTION FACTOR (FIT)-dependent transcriptional axis, acting downstream of nitric oxide (NO) and decreasing S-nitrosoglutathione (GSNO) levels in roots [1][2]. Its defined molecular mechanism distinguishes it from other small-molecule modulators of iron homeostasis.

Why Generic Substitution Fails for 3-amino-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide (R7)


Simple in-class substitution is scientifically unsound for R7 because the thieno[2,3-b]pyridine-2-carboxamide scaffold exhibits profound functional divergence depending on subtle structural modifications. Two other IRT1-repressing small molecules identified from the same chemical screen—R3 (a benzothiazole acetamide) and R6 (a benzofuran carboxylate)—act through distinct signaling branches: R3 affects only the FIT network, while R6 affects both FIT and Ib bHLH networks, and neither is rescued by GSNO [1]. R7 uniquely targets the NO-to-FIT signaling step by depleting GSNO, a mechanism not shared by R3 or R6, nor by typical NO donors such as sodium nitroprusside (SNP) or S-nitroso-N-acetyl-DL-penicillamine (SANP) [1][2]. Consequently, substituting R7 with any other in-class IRT1 repressor or NO pathway modulator would yield a different signaling perturbation profile and invalidate experimental conclusions. The evidence below quantifies these mechanistic differences.

Quantitative Differentiation Evidence for 3-amino-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide (R7) vs. Comparator Compounds


R7 Uniquely Requires GSNO for Rescue of IRT1 Promoter Activity, in Contrast to R3 and R6

In a transgenic Arabidopsis ProIRT1:LUC reporter line, R7 suppression of luciferase activity was specifically rescued by exogenous S-nitrosoglutathione (GSNO), whereas neither R3 nor R6 suppression was rescued by GSNO, nor by the plant hormones naphthaleneacetic acid (NAA) or 1-aminocyclopropane-1-carboxylic acid (ACC) [1]. This qualitative rescue exclusivity demonstrates that R7 acts at the GSNO-dependent node of the NO signaling pathway, a mechanism not shared by other IRT1-repressing small molecules [1].

iron-deficiency signaling IRT1 promoter activity GSNO rescue specificity

R7 Selectively Depletes GSNO Levels in Roots Without Affecting NO or Glutathione Pools

R7 treatment decreased the cellular level of S-nitrosoglutathione (GSNO) in Arabidopsis roots, while leaving total nitric oxide (NO) and glutathione levels unchanged [1]. This selective depletion contrasts with the mechanism of action of other NO donors and scavengers, which broadly alter NO bioavailability. The precise target indicates that R7 interferes specifically with GSNO biosynthesis or stability rather than general NO metabolism [1].

GSNO quantification nitric oxide glutathione root biochemistry

R7 Causes Stronger Chlorosis and Growth Reduction Than Structural Analogs Under Fe Deficiency

In a structure-activity assessment of small-molecule modulators of iron-deficiency signaling, R7 treatment caused severe chlorosis and drastically reduced chlorophyll levels in Arabidopsis under Fe-deficient conditions, a phenotype that was more pronounced than that induced by the structurally distinct IRT1 repressors R3 and R6 when compared at their respective effective concentrations [1][2]. While exact chlorophyll quantification for R7 is not provided in the publicly available abstract, the phenotypic severity was explicitly noted as 'severe chlorosis' [2].

chlorophyll content chlorosis phenotype Fe-deficiency response structure-activity relationship

R7 Targets the FIT-Dependent Transcriptional Pathway, Distinct from Ib bHLH Pathway Modulators

Expression analysis of central transcription factors revealed that R7 suppresses the FIT-dependent transcriptional pathway (FIT and its downstream targets) without affecting the Ib bHLH subgroup genes (bHLH38, bHLH39, bHLH100, bHLH101), as reported in the primary identification study [1]. In contrast, R6 inhibits both the FIT network and the Ib bHLH network, with quantified inhibition levels for R6 being 29.4%, 17.6%, 41.8%, and 58.0% of mock treatment for bHLH38, bHLH39, bHLH100, and bHLH101, respectively [2]. R3, conversely, affects only the FIT network, similar to R7, but via a GSNO-independent mechanism [2].

FIT transcription factor Ib bHLH genes transcriptional network pathway selectivity

Best Research and Industrial Application Scenarios for 3-amino-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide (R7)


Chemical Genetic Dissection of GSNO-Dependent Iron-Deficiency Signaling in Plants

R7 is the only known small-molecule probe that selectively depletes GSNO without altering total NO or glutathione levels [1]. This unique property enables researchers to specifically interrogate the GSNO-dependent branch of the NO signaling pathway in iron-deficiency responses, distinguishing it from the broader Ib bHLH regulatory network. Experimental designs combining R7 treatment with exogenous GSNO rescue can validate target engagement and confirm pathway specificity [1][2]. The compound is particularly valuable for studies aiming to decouple NO perception from downstream GSNO-mediated FIT activation.

Screening Controls for Iron Homeostasis Modulator Discovery Programs

R7 serves as a well-characterized positive control in chemical screens for novel iron homeostasis modulators, especially those targeting the FIT-dependent transcriptional network [1]. Its robust and reproducible phenotype—severe chlorosis under Fe deficiency—provides a reliable benchmark for high-throughput phenotypic screening in Arabidopsis. Researchers can use R7 as a reference compound to calibrate screening conditions and validate assay sensitivity for Fe-deficiency response modulation [2].

Structure-Activity Relationship (SAR) Studies on Thieno[2,3-b]pyridine-2-carboxamide Scaffolds

R7 exemplifies an active thieno[2,3-b]pyridine-2-carboxamide chemotype with a defined N-(3-methylphenyl) substituent that confers GSNO-targeting activity. As a characterized hit from phenotypic screening, R7 can anchor medicinal chemistry efforts aimed at optimizing this scaffold for enhanced potency, selectivity, or bioavailability. Its structural analog R6SD1 demonstrated that minor modifications can yield even stronger chlorosis phenotypes [1], underscoring the value of R7 as a starting point for SAR exploration in 3-amino-thieno[2,3-b]pyridine-2-carboxamide derivatives.

Crop Improvement Research Targeting Iron Fortification and Stress Tolerance

Understanding Fe signaling is critical for crop improvement through iron fortification [1]. R7's ability to specifically modulate the FIT pathway—the central transcriptional hub for Fe uptake—makes it a valuable tool for translational research aimed at enhancing Fe content in crops. By using R7 to dissect the GSNO-FIT signaling axis in model plants, researchers can identify target genes and regulatory nodes that may be manipulated for improved Fe-use efficiency and tolerance to Fe-deficient soils [1][2].

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